4-acetyl-N-(naphtho[2,1-d]thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-acetyl-N-benzo[g][1,3]benzothiazol-2-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2S/c1-12(23)13-6-8-15(9-7-13)19(24)22-20-21-17-11-10-14-4-2-3-5-16(14)18(17)25-20/h2-11H,1H3,(H,21,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIJUPOMSUKGTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-(naphtho[2,1-d]thiazol-2-yl)benzamide typically involves a multi-step process. One common method starts with the preparation of the naphtho[2,1-d]thiazole core, which is then acetylated and coupled with benzamide. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale reactors and purification systems .
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-(naphtho[2,1-d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Triethylamine, palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that 4-acetyl-N-(naphtho[2,1-d]thiazol-2-yl)benzamide exhibits significant antimicrobial properties. Various studies have focused on its effectiveness against a range of bacterial and fungal pathogens. For instance, compounds derived from thiazole derivatives have been shown to possess potent antibacterial effects against Gram-positive and Gram-negative bacteria, as well as antifungal activity against species like Aspergillus niger and Candida albicans .
Case Studies:
- A study evaluated the antimicrobial activity of thiazole-based compounds, including derivatives similar to this compound, demonstrating promising results against Staphylococcus aureus and Escherichia coli .
- Another investigation highlighted the synthesis of various thiazole derivatives which were tested for their antimicrobial efficacy, revealing that modifications in the thiazole structure could enhance biological activity .
Anticancer Properties
The compound has also been investigated for its potential anticancer activities. Thiazole derivatives are recognized for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and enzyme inhibition.
Case Studies:
- In vitro studies have shown that certain thiazole derivatives exhibit cytotoxic effects against human breast cancer cell lines (e.g., MCF7), suggesting that this compound could be a candidate for further anticancer drug development .
- Molecular docking studies have been employed to understand the binding interactions of these compounds with cancer-related targets, indicating that structural modifications can lead to enhanced potency against specific cancer types .
Drug Development and Pharmacological Research
The unique structural features of this compound make it a valuable lead compound in drug development. Its ability to interact with biological targets positions it as a potential candidate for new therapeutic agents.
Applications in Drug Development:
- The compound's interactions with various enzymes and receptors suggest its role as an inhibitor in specific pathways associated with disease processes .
- Ongoing research aims to optimize its pharmacokinetic properties and therapeutic efficacy through structural modifications and analog synthesis .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is crucial in optimizing the biological activity of thiazole derivatives. The presence of the naphthalene moiety in this compound enhances its aromatic character and potential for π–π interactions, which may improve binding affinity to molecular targets compared to simpler thiazole compounds.
Research Findings:
Mechanism of Action
The mechanism of action of 4-acetyl-N-(naphtho[2,1-d]thiazol-2-yl)benzamide involves its interaction with various molecular targets. It is believed to bind to DNA and interfere with the replication process, leading to cell death. This compound may also inhibit specific enzymes involved in cell proliferation and survival pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Antimicrobial Activity
- N-(naphtho[2,3-d]thiazol-2-yl)benzamide (5a) : Exhibits broad-spectrum activity against C. albicans and S. aureus (MIC: 2–8 µg/mL), attributed to the naphthothiazole core’s planar structure enabling DNA intercalation .
Anticancer Activity
- Naphtho[1,2-d]thiazole derivatives (): Act as androgen receptor antagonists (IC₅₀: 0.8–2.1 µM) with low toxicity (LD₅₀ > 500 mg/kg). The naphthothiazole scaffold likely disrupts receptor-coactivator interactions .
Receptor Modulation
- N-(thiazol-2-yl)-benzamide analogs : Show selective antagonism at the ZAC receptor (IC₅₀: 0.3–30 µM) via binding to the transmembrane domain. Substituents like halides or alkyl groups optimize potency .
- Calcium Channel Activators (): Derivatives with 4-bromophenyl and sulfamoyl groups enhance NF-κB signaling, suggesting divergent structure-activity trends compared to ZAC antagonists.
Pharmacokinetic and Toxicity Considerations
- Naphthothiazole Derivatives : reports low acute toxicity (LD₅₀ > 500 mg/kg), likely due to reduced metabolic susceptibility from the fused aromatic system .
- Sulfamoyl vs. Acetyl Groups : Sulfamoyl groups () may improve aqueous solubility, whereas the acetyl group could increase lipophilicity, affecting bioavailability .
Biological Activity
4-acetyl-N-(naphtho[2,1-d]thiazol-2-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities , particularly its antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by research findings, case studies, and comparative data.
Chemical Structure and Properties
The compound features a thiazole ring fused with a naphthalene moiety, which is believed to contribute to its biological activities. The structural formula can be represented as follows:
This unique structure allows for interactions with various biological targets, enhancing its pharmacological potential.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial and fungal strains. For instance, it has shown promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria, as well as certain fungi .
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 32 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it inhibits the proliferation of various cancer cell lines, including breast (MDA-MB-231), colorectal (HT-29), and pancreatic (SUIT-2) cancers. In particular, it demonstrated cytotoxic effects that were more potent than standard chemotherapeutic agents like cisplatin .
Table 2: Cytotoxicity of this compound
| Cell Line | IC50 (µM) | Comparison with Cisplatin |
|---|---|---|
| MDA-MB-231 | 0.5 | More potent |
| HT-29 | 1.0 | Comparable |
| SUIT-2 | 0.8 | More potent |
The anticancer activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Topoisomerase II : This enzyme is crucial for DNA replication and repair. The compound's ability to inhibit this enzyme leads to increased apoptosis in cancer cells .
- Induction of Apoptosis : Flow cytometric analysis has confirmed that treatment with this compound increases the percentage of sub-G1 phase cells, indicative of apoptosis .
- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the G0/G1 phase in various cancer cell lines .
Case Studies
Several studies have documented the biological activity of this compound:
- A study evaluating a series of naphthoquinone-benzamide derivatives found that modifications similar to those in this compound enhanced cytotoxicity against breast cancer cells .
- Another investigation into thiazole derivatives highlighted the importance of structural features in determining biological activity, emphasizing how small changes can lead to significant differences in potency .
Q & A
Q. What are the common synthetic routes for 4-acetyl-N-(naphtho[2,1-d]thiazol-2-yl)benzamide, and how are reaction conditions optimized?
The synthesis typically involves coupling a naphthothiazol-2-amine derivative with a substituted benzoyl chloride under controlled conditions. Key steps include:
- Amide bond formation : Reacting 4-acetylbenzoyl chloride with naphtho[2,1-d]thiazol-2-amine in pyridine or DMF at 0–25°C for 12–24 hours .
- Purification : Use of column chromatography (e.g., silica gel, ethyl acetate/hexane) and recrystallization (e.g., methanol) to isolate the product .
- Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy ensure reaction completion and purity . Optimization factors: Temperature control minimizes side reactions (e.g., oxidation), while solvent polarity affects reaction kinetics .
Q. How is the structural integrity of this compound confirmed?
Analytical techniques include:
- NMR spectroscopy : H and C NMR verify the presence of acetyl (δ ~2.6 ppm for CH) and naphthothiazole protons (δ ~7.5–8.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H] at m/z 375.1) .
- X-ray crystallography : Resolves bond angles and intermolecular interactions (e.g., hydrogen bonding between amide groups) .
Q. What preliminary biological screening methods are used to assess its bioactivity?
- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., IC determination) .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
- Protein-ligand docking : Computational modeling predicts binding affinity to targets like PFOR enzyme .
Advanced Research Questions
Q. How can contradictory bioactivity data between this compound and its analogs be resolved?
Discrepancies often arise from:
- Structural variations : Minor substituent changes (e.g., chloro vs. methoxy groups) alter steric and electronic properties, impacting target binding .
- Assay conditions : Differences in solvent (DMSO vs. ethanol) or cell line passage numbers affect IC values . Resolution strategy: Standardize assays across labs and validate results via orthogonal methods (e.g., SPR for binding kinetics) .
Q. What strategies optimize the compound’s selectivity for cancer targets over off-pathway enzymes?
- Structure-activity relationship (SAR) studies : Modify the acetyl group to a sulfonamide or introduce halogen atoms at specific positions .
- Prodrug design : Mask polar groups (e.g., acetyl) with ester linkages to enhance cell permeability .
- Co-crystallization : Identify key binding residues in target enzymes (e.g., PFOR) to guide rational design .
Q. How do solvent and temperature affect the stability of this compound in long-term storage?
- Degradation pathways : Hydrolysis of the amide bond in aqueous solutions (pH < 5 or > 9) or oxidation of the thiazole ring .
- Optimal storage : Lyophilized powder at −20°C under argon, or dissolved in anhydrous DMSO (≤1 mM) to prevent aggregation .
Key Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
